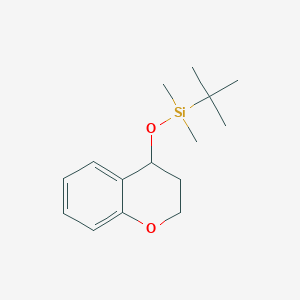

Tert-butyl(chroman-4-yloxy)dimethylsilane

概要

説明

Tert-butyl(chroman-4-yloxy)dimethylsilane: is a chemical compound with the molecular formula C15H24O2Si and a molecular weight of 264.44 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(chroman-4-yloxy)dimethylsilane typically involves the reaction of 4-chromanol with tert-butyl-chloro-dimethylsilane in the presence of N-methylmorpholine and imidazole as catalysts. The reaction is carried out in dichloromethane at a temperature of 0°C to room temperature for 72 hours . The mixture is then washed with dilute hydrochloric acid and water, dried over magnesium sulfate, filtered, and concentrated to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: Tert-butyl(chroman-4-yloxy)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like and are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce chroman-4-ol derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H24O2Si

- Molecular Weight : 264.44 g/mol

- Structure : The compound features a tert-butyl group, a chroman moiety, and a dimethylsilyl group, which contributes to its unique reactivity and solubility characteristics.

Organic Synthesis

Tert-butyl(chroman-4-yloxy)dimethylsilane serves as a versatile reagent in organic synthesis. It can be utilized in:

- Silylation Reactions : The compound can act as a silylating agent for alcohols and phenols, enhancing their reactivity in subsequent reactions. This is particularly useful in the formation of ethers and esters.

- Synthesis of Chroman Derivatives : It has been employed in the synthesis of various chroman derivatives, which are essential in the development of pharmaceuticals and agrochemicals. For example, palladium-catalyzed reactions involving this compound have shown high yields in producing enantioselective chroman derivatives .

Medicinal Chemistry

The chroman structure is significant in medicinal chemistry due to its biological activity. This compound can be used to synthesize:

- Anticancer Agents : Compounds derived from chroman structures exhibit potential anticancer properties. Research indicates that modifications using this compound can lead to compounds that inhibit cancer cell proliferation .

- Neuroprotective Agents : Some chroman derivatives have been studied for their neuroprotective effects, suggesting that this compound may contribute to the development of therapies for neurodegenerative diseases.

Material Science

In material science, this compound is explored for:

- Silicone-based Materials : Its silane component allows for incorporation into silicone polymers, enhancing properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound can be used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Synthesis of Chroman Derivatives

A study demonstrated the use of this compound in synthesizing 2-vinylchromanes through palladium-catalyzed reactions. The results indicated yields between 90% and 98%, showcasing the efficacy of this reagent in creating complex organic molecules with high enantiomeric purity .

Case Study 2: Anticancer Activity

Research involving the modification of chroman derivatives using this compound showed promising results against various cancer cell lines. Compounds synthesized exhibited IC50 values indicating significant cytotoxicity, suggesting potential for further development into therapeutic agents .

作用機序

The mechanism of action of tert-butyl(chroman-4-yloxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or substrate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

- Tert-butyl(chroman-4-yloxy)trimethylsilane

- Tert-butyl(chroman-4-yloxy)triethylsilane

- Tert-butyl(chroman-4-yloxy)triphenylsilane

Comparison: Tert-butyl(chroman-4-yloxy)dimethylsilane is unique due to its specific combination of tert-butyl and dimethylsilane groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility profiles, making it suitable for specific applications where these properties are advantageous.

生物活性

Tert-butyl(chroman-4-yloxy)dimethylsilane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article presents a detailed examination of its biological activity, including research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C13H18O2Si

- Molecular Weight : 238.36 g/mol

- CAS Number : 118736-04-2

The compound features a tert-butyl group attached to a chroman moiety via an ether linkage to a dimethylsilane group. This unique structure contributes to its potential biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. Key areas of research include:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are critical in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest that chroman derivatives exhibit neuroprotective properties, potentially beneficial in conditions like Parkinson's disease.

- Receptor Binding Affinity : Research has indicated that related compounds can selectively bind to dopamine receptors, which may have implications for drug development targeting neurodegenerative disorders.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Antioxidant Activity (IC50) | Receptor Affinity (Ki) |

|---|---|---|---|

| This compound | Silane with chroman | Not extensively studied | TBD |

| D-264 | D3 receptor agonist | 5.6 µM | Ki D3 = 1.09 nM |

| Indole Derivative | Aryl-piperazine hybrid | 3.5 µM | Ki D3 = 0.26 nM |

Case Studies

- Neuroprotective Study : A study conducted on the effects of chroman derivatives showed that certain compounds improved motor function in MPTP-induced Parkinson's disease models. The mechanism was attributed to the activation of D3 receptors, suggesting potential therapeutic applications for this compound in neurodegenerative diseases .

- Antioxidant Evaluation : In vitro assays demonstrated that similar silane compounds exhibited potent antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models. This suggests a protective role against oxidative damage, which is critical in aging and various diseases .

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of silane compounds. Modifications to the chroman structure can significantly influence antioxidant and receptor binding properties. The ongoing research aims to optimize these compounds for enhanced biological activity and therapeutic potential.

特性

IUPAC Name |

tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVNAPSTIULIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。